N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. This compound features a benzofuran core substituted with a thiazolo[5,4-b]pyridine moiety and a methyl group on the phenyl ring. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in the development of pharmaceutical drugs .
Mode of Action
The compound interacts with its target, PI3K, by forming a strong charged interaction with a specific amino acid, Lys802, in PI3Kα . This interaction is facilitated by the compound’s electron-deficient aryl group, which results in a more acidic sulfonamide NH proton .
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway , a critical cell signaling pathway involved in cell cycle regulation, apoptosis, and autophagy . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to effects such as slowed cell growth or induced cell death .
Pharmacokinetics
Thiazole derivatives, which this compound is a part of, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability and distribution within the body.
Result of Action
The inhibition of PI3K by this compound can lead to a variety of cellular effects, depending on the specific cellular context. These effects could include slowed cell growth, induced cell death, or other changes in cell behavior . The exact effects would likely depend on factors such as the specific cell type and the presence of other signaling molecules.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility properties could affect its distribution within the body and its ability to reach its target cells . Additionally, factors such as pH and the presence of other molecules could potentially influence the compound’s stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors, such as pyridin-2-amine and furan-2-carbonyl chloride, followed by subsequent reactions to introduce the benzofuran and methyl groups[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....
Reduction: Various reducing agents, depending on the specific functional groups present.
Substitution: Reagents like P2S5 in anhydrous toluene for thiazole formation[_{{{CITATION{{{_1{Synthesis and Some Properties of 2-(Furan-2-yl)[1,3]thiazolo4,5-b ....
Major Products Formed:
Oxidation reactions may yield oxidized derivatives of the benzofuran core.
Reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: It has been studied for its potential biological activities, including its role as a kinase inhibitor, which could be useful in cancer research.
Medicine: Due to its biological activity, it is being explored for its therapeutic potential in treating various diseases, including inflammatory and autoimmune disorders.
Industry: Its unique chemical properties make it valuable in the development of new chemical processes and products.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives
Benzofuran derivatives
Other phenyl-substituted thiazoles
Uniqueness: N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties compared to other similar compounds.
This compound's intricate structure and diverse applications make it a fascinating subject of study in various scientific fields. Its potential in drug development and industrial applications continues to drive research and innovation.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S/c1-13-15(21-25-17-9-5-11-23-22(17)28-21)7-4-8-16(13)24-20(26)19-12-14-6-2-3-10-18(14)27-19/h2-12H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUROIROKHSVVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3O2)C4=NC5=C(S4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.